molecular formula C17H17NO4S2 B11266646 methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate

methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B11266646
M. Wt: 363.5 g/mol
InChI Key: AYHVRKOTMXGGSV-UHFFFAOYSA-N
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Description

METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes or sulfonamides.

Scientific Research Applications

METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting neurological disorders.

    Materials Science: Use in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its effects on cellular pathways and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]BENZOATE: Similar structure but with a benzoate group instead of a thiophene ring.

    METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]FURAN-2-CARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

METHYL 3-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]THIOPHENE-2-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzoate or furan analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]thiophene-2-carboxylate

InChI

InChI=1S/C17H17NO4S2/c1-22-17(19)16-15(9-12-23-16)24(20,21)18-10-7-14(8-11-18)13-5-3-2-4-6-13/h2-7,9,12H,8,10-11H2,1H3

InChI Key

AYHVRKOTMXGGSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

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